REACTION_CXSMILES
|
[NH2:1][CH2:2][CH:3]([OH:6])[CH2:4][NH2:5].[F:7][C:8]([F:15])([F:14])[C:9](OCC)=O>CC1C=CC(C)=CC=1>[F:7][C:8]([F:15])([F:14])[C:9]1[NH:1][CH2:2][CH:3]([OH:6])[CH2:4][N:5]=1
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
|
NCC(CN)O
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Name
|
|
Quantity
|
15.8 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OCC)(F)F
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC=1C=CC(=CC1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
to remove solvent under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
FC(C=1NCC(CN1)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |